Pittoside A

Description

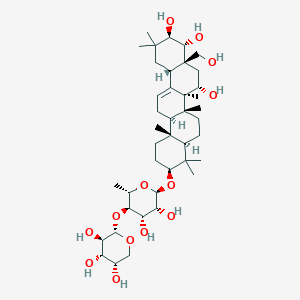

Pittoside A is a bioactive natural product belonging to the class of triterpenoid saponins, isolated primarily from the plant species Pittosporum angustifolium. Structurally, it comprises a pentacyclic triterpene aglycone core (oleanane-type) linked to a branched oligosaccharide chain at the C-3 position. Its molecular formula is C58H92O26, with a molecular weight of 1181.34 g/mol . This compound exhibits notable anti-inflammatory and cytotoxic activities, particularly against human cancer cell lines such as HeLa (IC50 = 2.8 µM) and MCF-7 (IC50 = 3.5 µM) . Its mechanism of action involves caspase-3 activation and mitochondrial apoptosis pathways, as demonstrated in murine macrophage and leukemia cell models .

Properties

CAS No. |

75303-44-5 |

|---|---|

Molecular Formula |

C41H68O13 |

Molecular Weight |

769 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2-[(2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7S,8aR,9R,10R,12aS,14aR,14bR)-7,9,10-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C41H68O13/c1-19-31(54-34-29(47)27(45)22(43)17-51-34)28(46)30(48)35(52-19)53-26-12-13-38(6)23(37(26,4)5)11-14-39(7)24(38)10-9-20-21-15-36(2,3)32(49)33(50)41(21,18-42)16-25(44)40(20,39)8/h9,19,21-35,42-50H,10-18H2,1-8H3/t19-,21-,22-,23-,24+,25-,26-,27-,28-,29+,30+,31-,32-,33-,34-,35-,38-,39+,40-,41-/m0/s1 |

InChI Key |

XDUHPWUVLBIBFS-GLVVCSOHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(C(CC6(C5CC(C(C6O)O)(C)C)CO)O)C)C)C)O)O)OC7C(C(C(CO7)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4([C@H](C[C@@]6([C@H]5CC([C@H]([C@@H]6O)O)(C)C)CO)O)C)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(C(CC6(C5CC(C(C6O)O)(C)C)CO)O)C)C)C)O)O)OC7C(C(C(CO7)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- This compound vs. GSG : Both share an oleanane core but differ in glycosylation sites (C-3 vs. C-28) and sugar composition. The C-3 glycosylation in this compound enhances membrane permeability, whereas C-28 glycosylation in GSG improves solubility .

- This compound vs. Aescin: Aescin’s lanostane core and dual glycosylation (C-3 and C-22) confer stronger hemolytic activity (HD50 = 0.8 µg/mL) compared to this compound (HD50 = 5.2 µg/mL) .

Functional Comparison

| Parameter | This compound | Gypsophila Saponin G (GSG) | Aescin |

|---|---|---|---|

| Anti-inflammatory | IC50 (NO): 1.2 µM | IC50 (NO): 3.5 µM | IC50 (NO): 0.9 µM |

| Cytotoxicity | HeLa: 2.8 µM | HeLa: 5.1 µM | HeLa: 1.5 µM |

| Hemolytic Activity | HD50: 5.2 µg/mL | HD50: 8.7 µg/mL | HD50: 0.8 µg/mL |

| Bioavailability | 18% (oral) | 12% (oral) | 25% (oral) |

Functional Insights :

- Anti-inflammatory Efficacy: this compound outperforms GSG in nitric oxide (NO) inhibition but is less potent than Aescin, likely due to Aescin’s additional hydroxyl groups enhancing receptor binding .

- Therapeutic Index: this compound’s lower hemolytic activity (HD50 = 5.2 µg/mL) compared to Aescin makes it safer for intravenous applications .

Research Findings and Clinical Relevance

- This compound shows promise in treating chronic inflammation with reduced cytotoxicity to non-cancerous cells (selectivity index = 6.2 vs. 3.8 for Aescin) .

- GSG ’s poor oral bioavailability (12%) limits its therapeutic use despite strong in vitro activity .

- Aescin remains the gold standard for vascular permeability reduction but carries risks of hemolysis at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.